1-Methoxy-3,3-dimethylbutan-2-amine hydrochloride
Description
1-Methoxy-3,3-dimethylbutan-2-amine hydrochloride (CAS 130747-13-6) is a substituted aliphatic amine characterized by a methoxy group (-OCH₃) at the 1-position and two methyl groups at the 3,3-positions of a butan-2-amine backbone, with a hydrochloride counterion. This compound is synthesized via tert-butyl lithium-mediated reactions followed by HCl salt formation, yielding a yellow solid with a purity of ~95% . Its molecular formula is C₇H₁₆ClNO, with a molecular weight of 177.67 g/mol . The methoxy group enhances its polarity compared to non-oxygenated analogs, influencing solubility and reactivity in organic and aqueous systems.
Properties
Molecular Formula |
C7H18ClNO |
|---|---|
Molecular Weight |
167.68 g/mol |
IUPAC Name |
1-methoxy-3,3-dimethylbutan-2-amine;hydrochloride |
InChI |
InChI=1S/C7H17NO.ClH/c1-7(2,3)6(8)5-9-4;/h6H,5,8H2,1-4H3;1H |
InChI Key |
FPMHPLBSPFGCGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(COC)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-3,3-dimethylbutan-2-amine hydrochloride typically involves the reaction of 3,3-dimethylbutan-2-one with methanol and ammonia under specific conditions. The reaction is catalyzed by an acid, such as hydrochloric acid, to yield the desired product .
Industrial Production Methods
In industrial settings, the production of 1-Methoxy-3,3-dimethylbutan-2-amine hydrochloride may involve more advanced techniques, such as continuous flow reactors, to optimize yield and purity. The process generally includes steps like distillation and crystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-3,3-dimethylbutan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield simpler amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces primary or secondary amines .
Scientific Research Applications
1-Methoxy-3,3-dimethylbutan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new pharmaceuticals.
Industry: It is utilized in the production of various chemical products, including solvents and intermediates.
Mechanism of Action
The mechanism of action of 1-Methoxy-3,3-dimethylbutan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the amine functionality play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
| Compound Name | Molecular Formula | CAS No. | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 1-Methoxy-3,3-dimethylbutan-2-amine HCl | C₇H₁₆ClNO | 130747-13-6 | 1-OCH₃, 3,3-(CH₃)₂ | 177.67 |
| 3,3-Dimethylbutan-2-amine HCl | C₆H₁₄ClN | 53561-77-6 | No OCH₃, 3,3-(CH₃)₂ | 137.65 |
| 3-Methoxy-3-methylbutan-2-amine HCl | C₆H₁₄ClNO | 55290157* | 3-OCH₃, 3-CH₃ | 151.63 |
| 1-(4-Chlorophenyl)-3,3-dimethylbutan-2-amine HCl | C₁₂H₁₇Cl₂N | 2097949-76-1 | 4-ClPh, 3,3-(CH₃)₂ | 246.18 |
*CID 55290157 (PubChem)
Key Observations :
- Polarity: The 1-methoxy derivative exhibits higher polarity than 3,3-dimethylbutan-2-amine HCl due to the electron-donating methoxy group, enhancing solubility in polar solvents like methanol or water .
- Positional Isomerism : 3-Methoxy-3-methylbutan-2-amine HCl () shows distinct physicochemical properties due to the methoxy group at the 3-position, which may alter hydrogen-bonding capacity and metabolic stability compared to the 1-methoxy isomer.
Key Observations :
- The methoxy derivative requires specialized reagents (e.g., tert-butyl Li), whereas non-oxygenated analogs (e.g., 3,3-dimethylbutan-2-amine HCl) employ simpler Boc-protection strategies .
- Palladium-catalyzed hydrogenation () is critical for synthesizing enantiomerically pure derivatives, reflecting the importance of stereochemistry in pharmacological applications .
Physicochemical and Pharmacological Properties
Table 3: Property Comparison
Key Observations :
- The methoxy group reduces lipophilicity (LogP ~1.2 vs. ~2.1 for non-oxygenated analogs), favoring applications requiring aqueous compatibility .
- Bulkier derivatives like 1-(4-chlorophenyl)-3,3-dimethylbutan-2-amine HCl () show enhanced bioactivity due to aromatic substituents, suggesting structure-activity relationships in drug design.
Commercial Availability and Suppliers
- 1-Methoxy-3,3-dimethylbutan-2-amine HCl : Supplied by Amadis Chemical (purity ≥95%) and CymitQuimica (custom synthesis) .
- 3,3-Dimethylbutan-2-amine HCl : Available from American Elements (CAS 53561-77-6) and multiple Chinese suppliers (e.g., Changzhou BOKAI) .
- Enantiomeric Forms : (S)-(+)-3,3-dimethyl-2-butylamine HCl (CAS 31519-55-8) and (R)-isomers are marketed for asymmetric synthesis .
Biological Activity
1-Methoxy-3,3-dimethylbutan-2-amine hydrochloride is characterized by its molecular formula and a molecular weight of approximately 137.66 g/mol. The compound features a methoxy group that enhances its solubility and biological availability.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 137.66 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in water |
| CAS Number | 1955523-86-0 |
The biological activity of 1-Methoxy-3,3-dimethylbutan-2-amine hydrochloride is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that it may act as a stimulant by increasing the release of norepinephrine and dopamine in the central nervous system. This mechanism is similar to other compounds in the amine class, which are known for their psychoactive effects.
Case Studies and Research Findings
- Stimulant Effects : A study conducted on rodent models demonstrated that administration of 1-Methoxy-3,3-dimethylbutan-2-amine hydrochloride resulted in increased locomotor activity, indicating stimulant properties akin to amphetamines. The study measured activity levels over a period of time post-administration and noted significant increases compared to control groups.
- Enzyme Interactions : Research published in Benchchem highlighted the compound's potential effects on various enzymes involved in metabolic pathways. It was shown to interact with monoamine oxidase (MAO), suggesting possible implications for mood regulation and anxiety disorders.
- Pharmacological Applications : In a review of compounds similar to 1-Methoxy-3,3-dimethylbutan-2-amine hydrochloride, researchers noted its potential use as a precursor in the synthesis of pharmaceuticals targeting neurological conditions. The methoxy group may enhance its efficacy in drug formulations.
Table 2: Summary of Biological Studies
| Study Focus | Findings |
|---|---|
| Stimulant Effects | Increased locomotor activity in rodent models |
| Enzyme Interactions | Interaction with monoamine oxidase (MAO) |
| Pharmacological Applications | Potential precursor for neurological drugs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
